molecular formula C5H8N4 B1601691 2-Hydrazinyl-4-methylpyrimidine CAS No. 63170-77-4

2-Hydrazinyl-4-methylpyrimidine

Cat. No. B1601691
Key on ui cas rn: 63170-77-4
M. Wt: 124.14 g/mol
InChI Key: WUKBRNKMQNEPAW-UHFFFAOYSA-N
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Patent
US07919528B2

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (6.06 g, 47.1 mmol) in MeOH (40 mL) was added hydrazine monohydrate (10 mL, 206 mmol). The solution was stirred for 16 h at room temperature and then purified by reverse phase HPLC to provide 4.43 g of the title compound. (76%) as a white solid. MH+125.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>CO>[NH:10]([C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N(N)C1=NC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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